

AR420626 in Xenograft Cancer Models: Application Notes and Protocols

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Compound of Interest

Compound Name: AR420626

Cat. No.: B605560

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Introduction

AR420626 is a selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).^{[1][2]} Emerging preclinical research has highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC).^{[2][3]} This document provides detailed application notes and protocols for the use of **AR420626** in xenograft cancer models, based on available preclinical data. The primary mechanism of action involves the induction of apoptosis in cancer cells through a signaling cascade that includes mTOR phosphorylation, reduction of histone deacetylase (HDAC) proteins, and subsequent upregulation of TNF- α .^{[2][3]}

Data Presentation

In Vitro Efficacy of AR420626

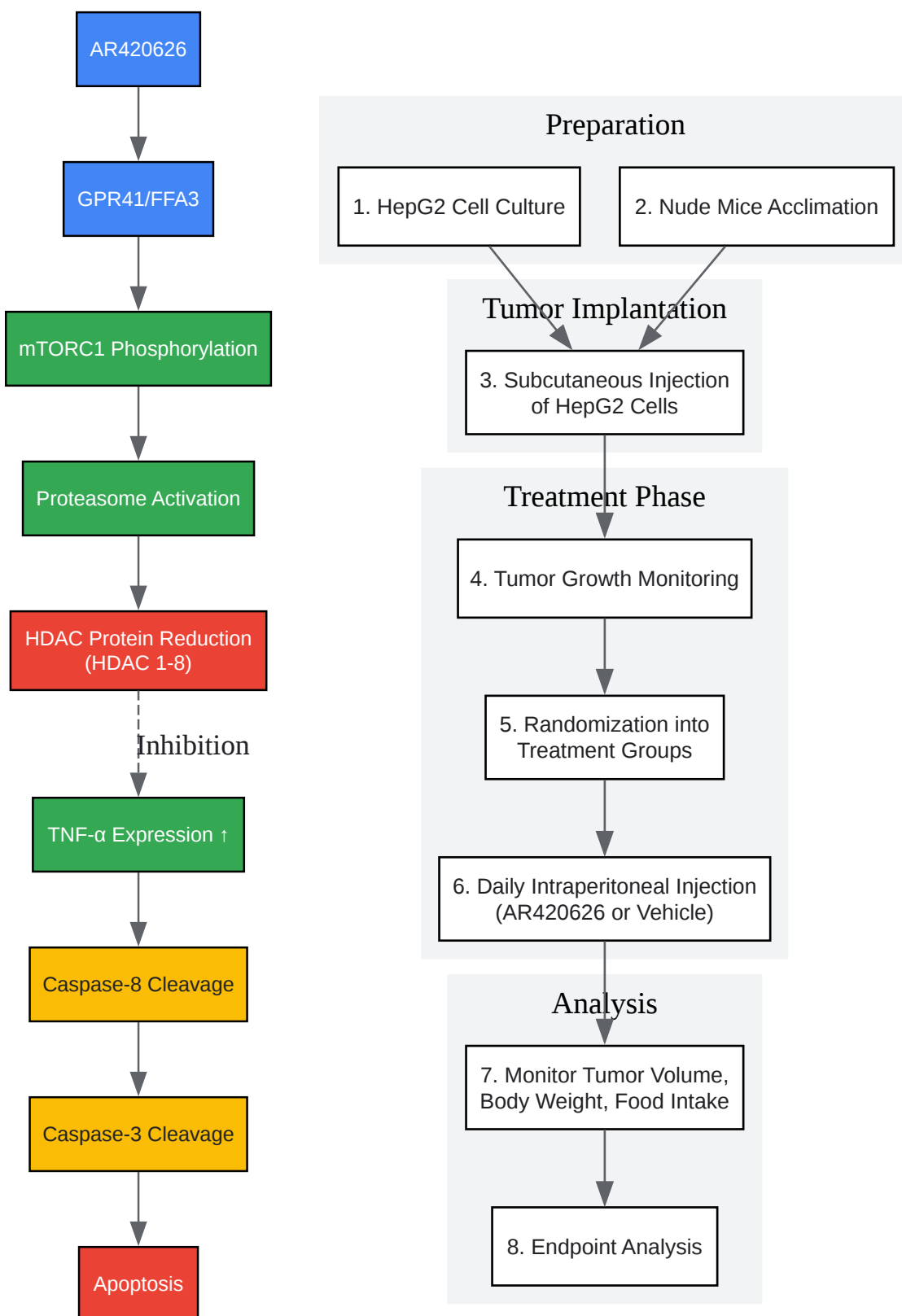
Cell Line	Cancer Type	Parameter	Value	Reference
HepG2	Hepatocellular Carcinoma	IC50	~25 μ M	[3]
HepG2	Hepatocellular Carcinoma	Proliferation Inhibition (25 μ M, 24h)	Significant	[3]
HepG2	Hepatocellular Carcinoma	Proliferation Inhibition (10 μ M & 25 μ M, 48h & 72h)	Significant	[3]
HLE	Hepatocellular Carcinoma	Proliferation Inhibition (25 μ M, 48h)	Significant	[3]
HLE	Hepatocellular Carcinoma	Proliferation Inhibition (10 μ M & 25 μ M, 72h)	Significant	[3]

In Vivo Efficacy of AR420626 in HepG2 Xenograft Model

Animal Model	Treatment	Dosage	Outcome	Reference
Nude Mice	AR420626	Not Specified	Significantly suppressed tumor growth (p < 0.01)	[3]
Nude Mice	Control	Vehicle	-	[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **AR420626** in HCC cells and a general workflow for a xenograft study.



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References

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- 3. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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